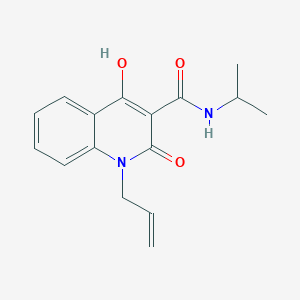
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide, also known as HODQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the inhibition of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial growth and replication. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide binds to these enzymes and prevents them from functioning properly, leading to bacterial cell death. In addition, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide in lab experiments is its broad-spectrum activity against various bacterial, fungal, and viral pathogens. It also exhibits low toxicity and is well-tolerated by cells and animals. However, the use of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide is limited by its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research and development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. One potential area of interest is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide-based drug delivery systems could enhance its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the reaction of 3-hydroxy-2-methyl-4(1H)-quinolone with N-isopropylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. The purity of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-12(17)7-10-13(18)9-5-3-4-6-11(9)16-14(10)19/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCDUZAWSRFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)





![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)




![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)

![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)